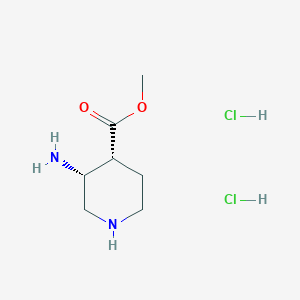

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride

Description

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate dihydrochloride is a chiral piperidine derivative with a stereospecific configuration at the 3R and 4R positions. This compound features an amino group at C3 and a methyl ester at C4, stabilized as a dihydrochloride salt for enhanced solubility and stability. It serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of opioid receptor antagonists and enzyme inhibitors. Key physicochemical properties include a high melting point (210–215°C) and significant optical rotation ([α]²⁵D +101° in methanol) .

Properties

IUPAC Name |

methyl (3R,4R)-3-aminopiperidine-4-carboxylate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-11-7(10)5-2-3-9-4-6(5)8;;/h5-6,9H,2-4,8H2,1H3;2*1H/t5-,6+;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROQJVWNWMHOAQ-PVNUIUKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNCC1N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCNC[C@@H]1N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing on diverse research findings.

Methyl (3R,4R)-3-aminopiperidine-4-carboxylate is a piperidine derivative characterized by the presence of two stereocenters. The specific configuration (3R, 4R) contributes to its biological activity. The dihydrochloride form enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Research indicates that compounds with piperidine structures often interact with various neurotransmitter receptors and enzymes. Methyl (3R,4R)-3-aminopiperidine-4-carboxylate has been shown to exhibit activity as follows:

- Receptor Interaction : It may act as a ligand for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's disease .

- Enzyme Inhibition : The compound has potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the metabolism of acetylcholine. This inhibition can enhance cholinergic signaling, beneficial in treating cognitive disorders .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds similar to methyl (3R,4R)-3-aminopiperidine-4-carboxylate have shown cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in hypopharyngeal tumor cells, outperforming standard treatments like bleomycin .

Neuroprotective Effects

The neuroprotective properties of this compound are attributed to its ability to enhance cholinergic transmission. In models of Alzheimer's disease, it has been shown to improve cognitive function by increasing acetylcholine levels through AChE inhibition .

Case Studies

- Cognitive Enhancement in Animal Models : In a study involving rat models of Alzheimer's disease, administration of methyl (3R,4R)-3-aminopiperidine-4-carboxylate resulted in significant improvements in memory tasks compared to control groups .

- Anticancer Efficacy : A recent investigation into the cytotoxicity of piperidine derivatives revealed that methyl (3R,4R)-3-aminopiperidine-4-carboxylate induced apoptosis in FaDu cells with an IC50 value comparable to established chemotherapeutics .

Data Tables

Comparison with Similar Compounds

Core Piperidine Derivatives with Varied Substituents

Key Observations :

Impact of Ester Modifications

Key Observations :

Stereochemical and Optical Properties

Key Observations :

- Optical Purity : High enantiomeric excess ([α]D > +100°) in the target compound and analogues correlates with biological activity, as seen in opioid antagonists .

- Fluorine Effects : The 3-fluorophenyl derivative () shows a dramatic increase in optical rotation ([α]D +174°), suggesting conformational rigidity imparted by fluorine .

Q & A

Q. What are the recommended synthetic routes for preparing Methyl (3R,4R)-3-aminopiperidine-4-carboxylate dihydrochloride?

The compound is typically synthesized via ester hydrolysis of a precursor such as methyl (3R,4R)-3-aminopiperidine-4-carboxylate under acidic conditions. A common method involves refluxing the precursor with hydrochloric acid (HCl) in water, followed by controlled evaporation and recrystallization to obtain the dihydrochloride salt . Key steps include maintaining precise pH control during salt formation and using anhydrous solvents to minimize side reactions.

Q. How can the stereochemical purity of this compound be verified?

Chiral HPLC or polarimetry are standard methods for confirming enantiomeric purity. For example, chiral stationary phases (e.g., cellulose- or amylose-based columns) can resolve diastereomers, while comparing optical rotation values with literature data ensures consistency with the (3R,4R) configuration . Nuclear Overhauser Effect (NOE) NMR experiments may also validate spatial arrangements of substituents.

Q. What safety protocols are critical when handling this compound in the lab?

Due to its hydrochloride salt form, the compound may release HCl vapors upon decomposition. Lab personnel must:

- Use fume hoods for weighing and synthesis.

- Wear nitrile gloves and safety goggles to avoid skin/eye contact (flush with water for 15 minutes if exposed) .

- Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize yield and purity during large-scale synthesis?

Critical factors include:

- Reaction stoichiometry : Excess HCl (1.5–2 eq.) ensures complete protonation of the amine and carboxylate groups.

- Temperature control : Hydrolysis at 90–95°C minimizes byproduct formation .

- Purification : Gradient recrystallization using ethanol/water mixtures (3:1 v/v) improves purity (>99%), while centrifugal filtration removes residual solvents .

Q. How should conflicting toxicity data be addressed in preclinical studies?

If toxicological data are inconsistent (e.g., acute vs. chronic exposure results):

- Conduct in vitro assays (e.g., Ames test for mutagenicity) to validate preliminary findings.

- Cross-reference structural analogs: Piperidine derivatives with similar substituents often share metabolic pathways, aiding risk extrapolation .

- Use computational tools (e.g., QSAR models) to predict absorption and hepatotoxicity .

Q. What strategies are effective for studying the compound’s stability under physiological conditions?

- pH-dependent stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C, monitoring via LC-MS to identify hydrolysis products (e.g., free piperidine or carboxylic acid) .

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures and hygroscopicity trends.

- Light sensitivity : Store samples in amber vials if UV-Vis spectra indicate photodegradation .

Q. How is this compound utilized in drug discovery pipelines?

The (3R,4R)-stereochemistry and amine/carboxylate functional groups make it a versatile building block for:

Q. What analytical techniques resolve spectral overlaps in NMR characterization?

- 2D NMR (HSQC, HMBC) : Assigns coupling between ¹H and ¹³C nuclei, clarifying ambiguous signals (e.g., distinguishing NH₂ and CH₂ groups).

- DEPT-135 : Differentiates CH₃, CH₂, and CH groups in crowded spectra .

- Deuterium exchange : Adding D₂O quenches exchangeable NH signals, simplifying the aromatic region.

Methodological Considerations

Q. How to design a robust assay for evaluating the compound’s solubility?

Q. What computational tools aid in predicting its pharmacokinetic properties?

- SwissADME : Estimates logP (lipophilicity), bioavailability, and P-glycoprotein substrate potential.

- Molecular docking (AutoDock Vina) : Screens against target proteins (e.g., kinases) to prioritize lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.